Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxymethyl and carboxylate functional groups makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3,5-dicarbonyl compounds with hydrazine derivatives, followed by esterification and hydroxymethylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylate group can be reduced to alcohols under specific conditions.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for substitution.
Major Products:
- Oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids.
- Reduction of the carboxylate group produces alcohols.
- Substitution reactions yield various functionalized pyrazole derivatives .
Scientific Research Applications
Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl and carboxylate groups play crucial roles in these interactions by forming hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural (HMF): Shares the hydroxymethyl group but has a furan ring instead of a pyrazole ring.
Methyl 5-(formyloxymethyl)furfural (FMF): Similar functional groups but different ring structure.
5-(Ethoxymethyl)furfural (EMF): Contains an ethoxymethyl group instead of a hydroxymethyl group.
Uniqueness: Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity compared to furan-based compounds.
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-9-6(4-10)5(3-8-9)7(11)12-2/h3,10H,4H2,1-2H3 |
InChI Key |
NKPOLSVEVHUSHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)CO |
Origin of Product |
United States |
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